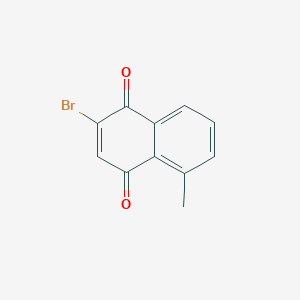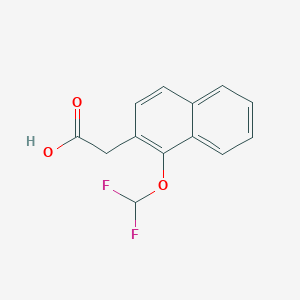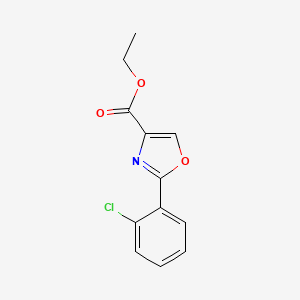
2-Bromo-5-methylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-methylnaphthalene-1,4-dione: is an organic compound with the molecular formula C₁₁H₇BrO₂ It belongs to the class of naphthoquinones, which are characterized by a naphthalene ring system with two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylnaphthalene-1,4-dione typically involves the bromination of 5-methylnaphthalene-1,4-dione. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-5-methylnaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.
Oxidation Reactions: It can be further oxidized to form more complex quinones.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride in a suitable solvent like ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Hydroquinone derivatives.
Oxidation: Higher-order quinones.
Aplicaciones Científicas De Investigación
Chemistry: 2-Bromo-5-methylnaphthalene-1,4-dione is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Research has explored its potential as an anticancer agent due to its structural similarity to other bioactive naphthoquinones. It may also be investigated for its antimicrobial properties .
Industry: In the industrial sector, it can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-methylnaphthalene-1,4-dione is primarily based on its ability to undergo redox reactions. In biological systems, it can participate in electron transfer processes, potentially leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which is a mechanism exploited in anticancer therapies .
Comparación Con Compuestos Similares
2-Methylnaphthalene-1,4-dione: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1,4-naphthoquinone: Similar structure but without the methyl group, affecting its reactivity and applications.
5-Methylnaphthalene-1,4-dione: Lacks the bromine atom, leading to different reactivity patterns.
Uniqueness: 2-Bromo-5-methylnaphthalene-1,4-dione is unique due to the presence of both a bromine atom and a methyl group on the naphthoquinone core. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
Propiedades
Número CAS |
61362-21-8 |
|---|---|
Fórmula molecular |
C11H7BrO2 |
Peso molecular |
251.08 g/mol |
Nombre IUPAC |
2-bromo-5-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7BrO2/c1-6-3-2-4-7-10(6)9(13)5-8(12)11(7)14/h2-5H,1H3 |
Clave InChI |
BCBNSSXUWYZZJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)C(=CC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro-](/img/structure/B11866399.png)





![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)


![1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11866448.png)

![8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)

